molecular formula C10H9F4NO3 B1401382 2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid CAS No. 1391002-18-8

2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid

Cat. No. B1401382
M. Wt: 267.18 g/mol
InChI Key: MVBMLWQQVMAAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid” is a chemical compound with a molecular weight of 287.64 . It is also known as 2-amino-3-(2-fluoro-3-(trifluoromethyl)phenyl)propanoic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9F4NO2.ClH/c11-8-5(4-7(15)9(16)17)2-1-3-6(8)10(12,13)14;/h1-3,7H,4,15H2,(H,16,17);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.64 and is a powder at room temperature . The compound’s IUPAC name is 2-amino-3-(2-fluoro-3-(trifluoromethyl)phenyl)propanoic acid hydrochloride .

Scientific Research Applications

  • 3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid :

    • Application : This compound is a chemical reagent used in various organic synthesis reactions .
    • Methods of Application : The specific methods of application would depend on the particular synthesis reaction being performed. As a reagent, it would be used in the appropriate amounts and conditions as dictated by the reaction .
    • Results or Outcomes : The outcomes would also depend on the specific reaction, with the intended result being the successful synthesis of the desired compound .
  • Catalytic protodeboronation of pinacol boronic esters :

    • Application : This process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
    • Methods of Application : The process utilizes a radical approach. Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
    • Results or Outcomes : This valuable but previously unknown transformation was successfully achieved .
  • 2-Fluoro-5-(trifluoromethyl)phenylboronic acid :

    • Application : This compound is used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
    • Methods of Application : The specific methods of application would depend on the particular synthesis reaction being performed .
    • Results or Outcomes : The intended result is the successful synthesis of the desired compound, which could potentially be used as an antitumor agent .
  • 3-Fluoro-5-(trifluoromethyl)benzoic acid :

    • Application : This compound is used as a cap for a fusion inhibitor of influenza A virus, based on oligothiophene .
    • Methods of Application : The compound is used to cap the fusion inhibitor, which then inhibits the membrane fusion between the virus and the endosome of the host cells .
    • Results or Outcomes : The product exhibits an inhibition of 0.22 µM on the membrane fusion .
  • 3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid :

    • Application : This compound is a chemical reagent used in various organic synthesis reactions .
    • Methods of Application : The specific methods of application would depend on the particular synthesis reaction being performed. As a reagent, it would be used in the appropriate amounts and conditions as dictated by the reaction .
    • Results or Outcomes : The outcomes would also depend on the specific reaction, with the intended result being the successful synthesis of the desired compound .
  • Catalytic protodeboronation of pinacol boronic esters :

    • Application : This process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
    • Methods of Application : The process utilizes a radical approach. Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
    • Results or Outcomes : This valuable but previously unknown transformation was successfully achieved .
  • 3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid :

    • Application : This compound is a chemical reagent used in various organic synthesis reactions .
    • Methods of Application : The specific methods of application would depend on the particular synthesis reaction being performed. As a reagent, it would be used in the appropriate amounts and conditions as dictated by the reaction .
    • Results or Outcomes : The outcomes would also depend on the specific reaction, with the intended result being the successful synthesis of the desired compound .
  • Catalytic protodeboronation of pinacol boronic esters :

    • Application : This process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
    • Methods of Application : The process utilizes a radical approach. Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
    • Results or Outcomes : This valuable but previously unknown transformation was successfully achieved .

Safety And Hazards

The compound is considered hazardous, with safety information indicating a warning signal word and hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-3-[3-fluoro-5-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO3/c11-6-1-5(3-8(15)9(16)17)2-7(4-6)18-10(12,13)14/h1-2,4,8H,3,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBMLWQQVMAAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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